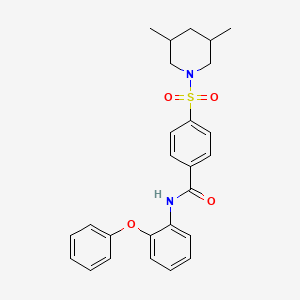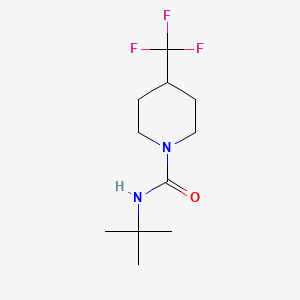
N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide” is a chemical compound . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of N-tert-butyl amides, such as “this compound”, can be achieved through various methods. These include the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction . A specific synthesis method for this compound is not available in the retrieved data.Mechanism of Action
N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide inhibits TRP channels by binding to a specific site on the channel protein. This binding results in a conformational change that prevents the channel from opening and allowing ions to pass through. The exact mechanism by which this compound binds to TRP channels is not fully understood, but it is believed to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of TRP channels, this compound has been shown to modulate the activity of other ion channels, such as voltage-gated calcium channels. This compound has also been shown to have anti-inflammatory effects, possibly through its inhibition of TRP channels involved in inflammatory processes. Physiologically, this compound has been shown to reduce pain sensation in animal models, suggesting potential therapeutic applications for pain management.
Advantages and Limitations for Lab Experiments
One advantage of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide as a research tool is its potency as a TRP channel inhibitor. This compound has been shown to be more potent than other TRP channel inhibitors such as ruthenium red and capsazepine. Additionally, this compound is relatively stable and easy to synthesize, making it a convenient tool for researchers. However, this compound also has some limitations as a research tool. Its potency as a TRP channel inhibitor can make it difficult to use at low concentrations without causing off-target effects. Additionally, this compound's specificity for TRP channels may limit its usefulness in studying other ion channels or proteins.
Future Directions
There are several potential future directions for research involving N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide. One area of interest is the development of this compound derivatives with improved potency and specificity for TRP channels. Additionally, this compound could be used in studies investigating the role of TRP channels in specific diseases or physiological processes. Finally, this compound could be used in conjunction with other research tools such as electrophysiology and imaging techniques to better understand the function of TRP channels and their role in health and disease.
Synthesis Methods
The synthesis of N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide involves the reaction of 4-(trifluoromethyl)piperidine-1-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions. The resulting this compound product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide has been used in various scientific research applications, particularly in the field of TRP channel research. TRP channels are involved in many physiological processes, such as pain sensation, temperature regulation, and taste perception. This compound has been shown to inhibit TRP channels, making it a useful tool for studying the function of these channels. Additionally, this compound has been used in studies investigating the role of TRP channels in diseases such as cancer, diabetes, and cardiovascular disease.
Properties
IUPAC Name |
N-tert-butyl-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O/c1-10(2,3)15-9(17)16-6-4-8(5-7-16)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCLDDGFDLZQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2936112.png)
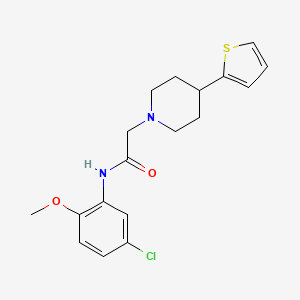
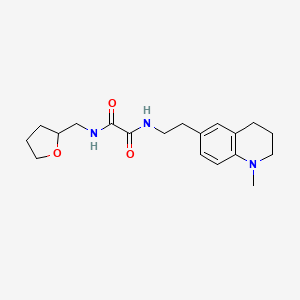
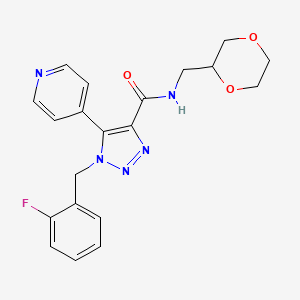
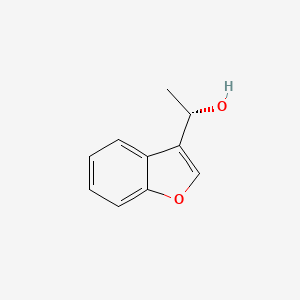
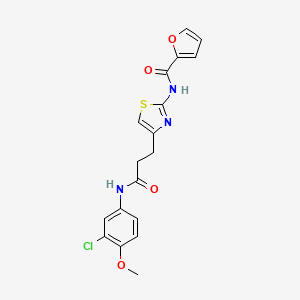

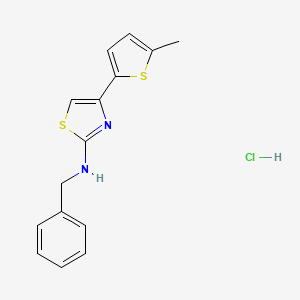


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2936130.png)
![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2936131.png)
